molecular formula C21H18Cl2FN3O2S B2717822 2-(2,4-Dichlorophenoxy)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone CAS No. 1351613-06-3

2-(2,4-Dichlorophenoxy)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone

Cat. No.: B2717822
CAS No.: 1351613-06-3
M. Wt: 466.35
InChI Key: MXWAFVQWDWORRF-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H18Cl2FN3O2S and its molecular weight is 466.35. The purity is usually 95%.
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Biological Activity

The compound 2-(2,4-Dichlorophenoxy)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H19Cl2FN3O2S
  • Molecular Weight : 404.34 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated primarily in the context of its anticancer potential. The following sections summarize key findings from various studies.

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant anticancer properties. The specific activities related to the compound include:

  • Cytotoxicity Against Cancer Cell Lines :
    • Studies have shown that compounds containing the thiadiazole moiety can inhibit the growth of various human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer) with varying degrees of potency .
    • For instance, a related thiadiazole derivative demonstrated an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .
  • Mechanism of Action :
    • The anticancer activity is often linked to the inhibition of critical signaling pathways involved in cell proliferation. For example, western blot analyses have suggested that certain derivatives inhibit ERK1/2 kinase activity, which is crucial for cell cycle progression .

Comparative Activity Table

The following table summarizes the anticancer activity of related compounds and their IC50 values:

Compound NameCell LineIC50 (µg/mL)
Compound AA54910.5
Compound BSK-MEL-24.27
Compound CHCT158.0
Thiadiazole DerivativeMCF712.57

Case Studies

Several case studies highlight the biological activity of compounds similar to or including the target compound:

  • Study on Thiadiazole Derivatives :
    • A comprehensive review discussed various synthesized thiadiazole derivatives and their cytotoxic effects across multiple cancer types. The study emphasized structure-activity relationships that dictate efficacy against specific cancers .
  • In Vivo Studies :
    • Animal studies have also been conducted to evaluate the efficacy of these compounds in vivo, demonstrating promising results in reducing tumor size and improving survival rates in treated groups compared to controls.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2FN3O2S/c22-14-7-8-18(16(23)10-14)29-12-19(28)27-9-3-4-13(11-27)20-25-26-21(30-20)15-5-1-2-6-17(15)24/h1-2,5-8,10,13H,3-4,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWAFVQWDWORRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=NN=C(S3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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